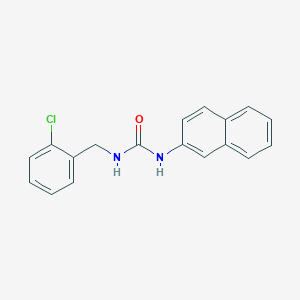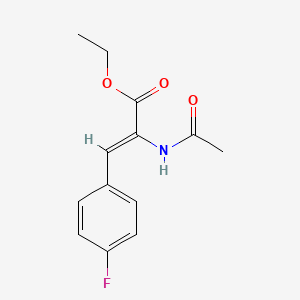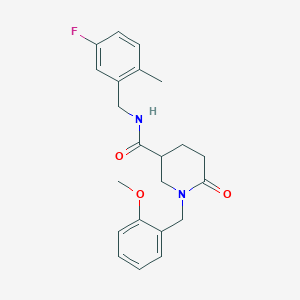![molecular formula C20H22N4O2 B5102554 1-(3-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5102554.png)
1-(3-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as MPDPV, is a synthetic stimulant drug that belongs to the pyrrolidine class. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. MPDPV is known to produce intense feelings of euphoria, increased alertness, and heightened energy levels. However, the use of MPDPV is associated with several adverse effects, including addiction, psychosis, and cardiovascular complications.
Mécanisme D'action
The mechanism of action of MPDPV involves the inhibition of dopamine reuptake, which leads to increased levels of dopamine in the brain. This results in the activation of the reward pathway, leading to feelings of euphoria and increased energy levels. MPDPV also affects other neurotransmitter systems, including serotonin and norepinephrine, which contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of MPDPV is associated with several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MPDPV also affects the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects can lead to several adverse effects, including addiction, psychosis, and cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
MPDPV has several advantages for use in laboratory experiments, including its potent psychoactive effects and well-understood mechanism of action. However, the use of MPDPV is associated with several limitations, including the complexity of its synthesis and the potential for adverse effects.
Orientations Futures
The use of MPDPV in scientific research is an area of active investigation, with several potential future directions. One possible direction is the development of novel therapeutic agents based on the structure of MPDPV. Another direction is the investigation of the long-term effects of MPDPV use on the brain and other physiological systems. Additionally, the development of new analytical techniques for the detection and quantification of MPDPV in biological samples is an area of ongoing research.
Conclusion:
In conclusion, MPDPV is a synthetic stimulant drug that has gained popularity in recent years due to its potent psychoactive effects. The synthesis of MPDPV is a complex process that requires specialized knowledge and equipment. MPDPV has been the subject of extensive scientific research, with several studies investigating its mechanism of action and effects on the central nervous system. The use of MPDPV is associated with several adverse effects, including addiction, psychosis, and cardiovascular complications. The future directions for research on MPDPV include the development of novel therapeutic agents and the investigation of its long-term effects on the brain and other physiological systems.
Méthodes De Synthèse
The synthesis of MPDPV involves several steps, including the condensation of 1-(3-methylphenyl) pyrrolidine-2,5-dione with 4-(2-pyridinyl) piperazine in the presence of a coupling agent. The resulting intermediate is then subjected to further chemical reactions, including reduction and cyclization, to obtain the final product. The synthesis of MPDPV is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
MPDPV has been the subject of extensive scientific research due to its potent psychoactive effects and potential therapeutic applications. Several studies have investigated the mechanism of action of MPDPV and its effects on the central nervous system. MPDPV is known to act as a dopamine reuptake inhibitor, which leads to increased levels of dopamine in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-4-6-16(13-15)24-19(25)14-17(20(24)26)22-9-11-23(12-10-22)18-7-2-3-8-21-18/h2-8,13,17H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZYCYUFTVAYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-1,3-thiazole](/img/structure/B5102473.png)

![5-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B5102487.png)

![4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide](/img/structure/B5102489.png)
![N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5102503.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102506.png)
![1-(4-bromophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102507.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102514.png)

![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 1-naphthoate](/img/structure/B5102530.png)
![2,6-di-tert-butyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5102534.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5102547.png)